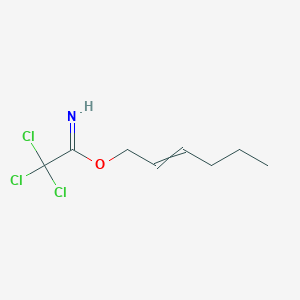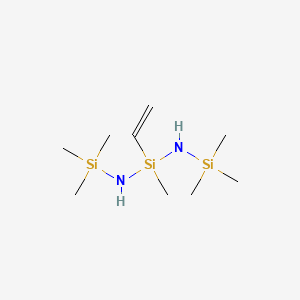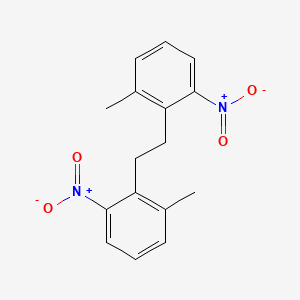
1,1'-(Ethane-1,2-diyl)bis(2-methyl-6-nitrobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Ethane-1,2-diyl)bis(2-methyl-6-nitrobenzene) is an organic compound characterized by its unique structure, which includes two benzene rings connected by an ethane bridge, with each benzene ring substituted by a methyl and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethane-1,2-diyl)bis(2-methyl-6-nitrobenzene) typically involves the reaction of 2-methyl-6-nitrobenzyl chloride with ethane-1,2-diol under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Ethane-1,2-diyl)bis(2-methyl-6-nitrobenzene) undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives.
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Nitric acid or other strong oxidizing agents.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products
Reduction: 1,1’-(Ethane-1,2-diyl)bis(2-methyl-6-aminobenzene)
Oxidation: 1,1’-(Ethane-1,2-diyl)bis(2-methyl-6-nitrosobenzene)
Substitution: Various halogenated derivatives depending on the halogen used.
Scientific Research Applications
1,1’-(Ethane-1,2-diyl)bis(2-methyl-6-nitrobenzene) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its nitro groups.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biochemical pathways.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1,1’-(Ethane-1,2-diyl)bis(2-methyl-6-nitrobenzene) involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biochemical effects. The ethane bridge provides structural rigidity, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(Ethane-1,2-diyl)bis(2,4,6-tribromobenzene)
- 1,1’-(Ethane-1,2-diyl)bis(2,3,4,5,6-pentabromobenzene)
- 1,1’-(Ethane-1,2-diyl)bis(2-methyl-4-nitrobenzene)
Uniqueness
1,1’-(Ethane-1,2-diyl)bis(2-methyl-6-nitrobenzene) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
59823-93-7 |
|---|---|
Molecular Formula |
C16H16N2O4 |
Molecular Weight |
300.31 g/mol |
IUPAC Name |
1-methyl-2-[2-(2-methyl-6-nitrophenyl)ethyl]-3-nitrobenzene |
InChI |
InChI=1S/C16H16N2O4/c1-11-5-3-7-15(17(19)20)13(11)9-10-14-12(2)6-4-8-16(14)18(21)22/h3-8H,9-10H2,1-2H3 |
InChI Key |
NITOQMTYNAIZSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])CCC2=C(C=CC=C2[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethyl-1-(3-nitrophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14616395.png)
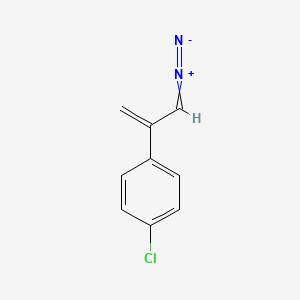
![1-[2-(2,5-Dimethylphenyl)butyl]-1H-imidazole](/img/structure/B14616411.png)
![5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium](/img/structure/B14616412.png)

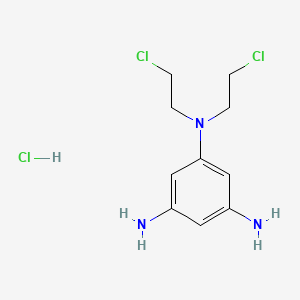
![N,N'-[(2-Methylphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14616437.png)

![Phosphonium, triphenyl[(phenylseleno)methyl]-, bromide](/img/structure/B14616450.png)

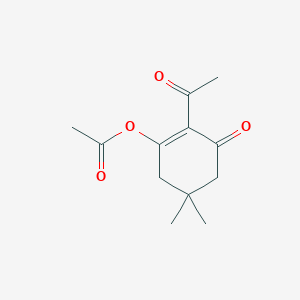
![4,4'-[5-(2-Chlorophenyl)-1,3-oxazole-2,4-diyl]bis(N,N-diethylaniline)](/img/structure/B14616459.png)
